N-tert-Butyl-3-methoxybenzamide

MAO-B inhibition Enzyme assay Neuropharmacology

Benzamide suppliers often cannot guarantee substitution-specific activity profiles critical for reproducible SAR. N-tert-Butyl-3-methoxybenzamide (CAS 49834-28-8) resolves this: • MAO-B IC₅₀ = 650 nM (recombinant human)-validates assay sensitivity in neurodegeneration studies. • FtsZ GTPase IC₅₀ = 27 μM (E. coli)-bridges 3-MBA to potent antibacterials. • LogP 2.61 & PSA 38.33 Ų-ideal for permeability and chromatographic calibration. 97% purity with full analytical certification.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 49834-28-8
Cat. No. B1269822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-3-methoxybenzamide
CAS49834-28-8
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=CC=C1)OC
InChIInChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14)
InChIKeyBBJIKDPUJFNWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-3-methoxybenzamide Overview


N-tert-Butyl-3-methoxybenzamide (CAS 49834-28-8) is a synthetic aromatic amide with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . The compound features a benzamide core substituted with a tert-butyl group on the amide nitrogen and a methoxy group at the meta-position of the aromatic ring . This substitution pattern distinguishes it from simpler benzamides such as N-tert-butylbenzamide (CAS 5894-65-5) and 3-methoxybenzamide (3-MBA), conferring distinct physicochemical properties including a calculated LogP of 2.61 and polar surface area of 38.33 Ų . The compound is commercially available from multiple suppliers at research-grade purity (typically 97%) and is used as a chemical intermediate, research chemical, and building block in medicinal chemistry investigations .

MAO-B enzyme inhibition reference tool
FtsZ SAR intermediate-activity benchmark
Physicochemical reference with balanced LogP/PSA
Synthetic building block with sterically protected amide

Why N-tert-Butyl-3-methoxybenzamide Cannot Be Replaced


Generic substitution among benzamide analogs is scientifically invalid due to the profound impact of N-alkyl and aromatic ring substitution on both physicochemical properties and biological target engagement. N-tert-Butyl-3-methoxybenzamide exhibits a LogP of 2.61, which differs substantially from N-tert-butylbenzamide (LogP 2.61 but MW 177.24, lacking the methoxy hydrogen-bond acceptor) and 3-methoxybenzamide (lower LogP, lacking the lipophilic tert-butyl group) . More critically, the compound demonstrates measurable inhibition of recombinant human MAO-B with an IC₅₀ of 650 nM, whereas the unsubstituted benzamide scaffold is not documented to possess this specific enzyme inhibitory profile [1]. The tert-butyl group provides steric bulk that modulates target binding and metabolic stability, while the meta-methoxy substituent contributes to electron density distribution and hydrogen-bonding capacity. In the context of FtsZ-targeting antibacterial research, 3-methoxybenzamide is a known weak inhibitor, and N-alkylation—exemplified by tert-butyl substitution in this compound—has been established as a key structural modification for enhancing potency and pharmaceutical properties [2]. These differentiated characteristics underscore why procurement decisions based solely on the benzamide core scaffold without consideration of specific substitution patterns will not yield equivalent research outcomes.

Simple benzamide analogs lack the MAO-B inhibition profile; target engagement may not replicate.
N-tert-Butylbenzamide missing the methoxy group alters hydrogen-bonding; physicochemical behaviour may differ.
4-Substituted analogs introduce confounding electronic effects; SAR interpretations may shift.

N-tert-Butyl-3-methoxybenzamide: Comparative Evidence


MAO-B Inhibition vs. Unsubstituted Benzamide

N-tert-Butyl-3-methoxybenzamide demonstrates measurable inhibition of recombinant human monoamine oxidase B (MAO-B) with an IC₅₀ of 650 nM, determined via spectrophotometric assay using benzylamine as substrate with 15-minute incubation [1]. In contrast, the unsubstituted benzamide scaffold does not appear in the BindingDB with any documented MAO-B inhibitory activity, representing a functional gain conferred by the combined tert-butyl and 3-methoxy substitution pattern [2]. This activity level is approximately 15-fold less potent than the nanomolar MAO-B inhibitors reported in the same database (Ki = 0.79 nM for high-affinity ligands), positioning the compound as a moderately active reference tool rather than a lead candidate [3]. The specificity of this activity is further contextualized by the compound's lack of documented activity against MAO-A in the same assay platform.

MAO-B Inhibition
Reported
IC₅₀ 650 nM vs. no inhibition (unsubstituted benzamide)
Supports MAO-B reference-tool context
Moderate affinity; ~820-fold lower than high-affinity reference
MAO-B inhibition Enzyme assay Neuropharmacology

Lipophilicity Comparison with Key Benzamide Analogs

N-tert-Butyl-3-methoxybenzamide exhibits a calculated LogP of 2.614, which closely matches that of N-tert-butylbenzamide (LogP = 2.606) despite the addition of a methoxy group . This indicates that the polarity-introducing effect of the methoxy oxygen is effectively counterbalanced by the lipophilic tert-butyl moiety, maintaining a similar overall hydrophobicity profile to the simpler analog [1]. In comparison, 3-methoxybenzamide lacking the tert-butyl group would exhibit a significantly lower LogP (estimated < 1.0 based on benzamide LogP ~0.6 plus methoxy contribution), creating a lipophilicity differential of approximately 2 log units [2]. The compound's polar surface area of 38.33 Ų reflects the contribution of two hydrogen bond acceptors (amide carbonyl, methoxy oxygen) and one hydrogen bond donor (amide NH), a balanced profile favorable for both membrane permeability and aqueous solubility relative to more polar benzamide derivatives.

Lipophilicity
Cross-study comparable
LogP 2.61 vs. <1.0 (3-methoxybenzamide)
Supports lipophilicity window selection
PSA 38.3 Ų; membrane permeability balance
Physicochemical properties LogP Drug-likeness

Steric Bulk vs. 4-Substituted Benzamide Analogs

N-tert-Butyl-3-methoxybenzamide incorporates a tert-butyl group directly attached to the amide nitrogen, creating significant steric hindrance around the amide bond that restricts conformational flexibility and modulates hydrogen-bonding capacity . This N-tert-butyl substitution is structurally and functionally distinct from analogs bearing substituents on the aromatic ring, such as N-tert-butyl-4-methyl-3-methoxybenzamide (MW 221.29) and 4-amino-N-tert-butyl-3-methoxybenzamide [1]. The presence of the 4-methyl group in the former introduces electron-donating character to the aromatic ring, while the 4-amino group provides an additional hydrogen-bond donor/acceptor site. The target compound lacks these 4-position modifications, offering a cleaner pharmacological profile with fewer potential off-target interactions. The N-tert-butyl moiety itself provides steric protection against amide hydrolysis, potentially enhancing metabolic stability relative to unsubstituted or N-methyl benzamides [2]. This structural precision makes N-tert-Butyl-3-methoxybenzamide a more suitable control compound or synthetic intermediate when aromatic ring modification is not desired.

Steric Profile
Class-level
N-tert-butyl vs. 4-substituted analogs
Supports SAR control compound selection
No confounding 4-position effects
Steric hindrance Molecular recognition SAR studies

FtsZ GTPase Inhibition vs. Optimized Derivatives

N-tert-Butyl-3-methoxybenzamide exhibits inhibition of Escherichia coli FtsZ GTPase activity with an IC₅₀ of 27,000 nM (27 μM), as measured by enzyme-coupled inhibition assay after 5-minute incubation [1]. This activity positions the compound as a weak-to-moderate FtsZ inhibitor, approximately 225-fold less potent than optimized 3-methoxybenzamide derivatives such as compound PC190723 and compound 1, which demonstrate MIC values of 0.12–0.5 μg/mL against staphylococcal species [2]. However, the compound's IC₅₀ of 27 μM against E. coli FtsZ contrasts with its lack of detectable binding to B. subtilis FtsZ polymer in fluorescence anisotropy assays, suggesting species-specific or conformation-dependent target engagement [3]. The parent compound 3-methoxybenzamide itself is characterized as a "weak inhibitor" of FtsZ in the literature, and the N-tert-butyl substitution represented by this compound does not confer the dramatic potency enhancement observed with optimized N-alkylated derivatives such as PC190723 [4]. This quantitative activity data establishes N-tert-Butyl-3-methoxybenzamide as a useful intermediate-potency reference compound for FtsZ SAR studies, occupying a distinct activity niche between inactive controls and highly potent lead compounds.

FtsZ GTPase Inhibition
Cross-study comparable
IC₅₀ 27 μM vs. optimized 0.12 μg/mL MIC
Supports intermediate-activity benchmark
Species-specific; E. coli vs. B. subtilis
Antibacterial FtsZ inhibition Cell division

N-tert-Butyl-3-methoxybenzamide Research Applications


MAO-B Enzyme Inhibition Reference

For researchers investigating monoamine oxidase B (MAO-B) inhibition in neurodegenerative disease or neuropharmacology contexts, N-tert-Butyl-3-methoxybenzamide serves as a moderately active reference compound with a documented IC₅₀ of 650 nM against recombinant human MAO-B [1]. This activity level is approximately 15-fold weaker than high-affinity nanomolar MAO-B inhibitors, making it suitable for establishing dose-response curves, validating assay sensitivity, or serving as an intermediate-affinity comparator in SAR studies. The compound's selectivity profile (no documented MAO-A activity in available databases) further supports its use in isoform-specific experimental designs. Procurement should prioritize suppliers providing analytical certification (e.g., ≥97% purity) to ensure reproducible enzyme assay results.

FtsZ-Targeting Antibacterial SAR Benchmark

In antibacterial drug discovery programs targeting the essential cell division protein FtsZ, N-tert-Butyl-3-methoxybenzamide provides a quantitatively defined intermediate activity benchmark (IC₅₀ = 27 μM against E. coli FtsZ GTPase) [1]. This activity level bridges the gap between the weak parent compound 3-methoxybenzamide and highly potent optimized derivatives such as compound 1 (MIC 0.12 μg/mL) [2]. The compound enables researchers to establish structure-activity relationships for N-alkyl substitution effects on FtsZ inhibition, with the tert-butyl group representing a specific steric and lipophilic modification distinct from linear alkyl chains. Its documented lack of binding to B. subtilis FtsZ polymer (Kd = 71 μM) additionally supports investigations into species-specific target engagement mechanisms [3].

Physicochemical Reference for Benzamide Scaffolds

For medicinal chemists optimizing lead compounds within a LogP window of approximately 2.6, N-tert-Butyl-3-methoxybenzamide serves as a characterized physicochemical reference standard. Its calculated LogP of 2.614 and polar surface area of 38.33 Ų position it favorably within Lipinski's rule-of-five parameters for drug-likeness [1]. Unlike the more polar 3-methoxybenzamide (estimated LogP < 1.0) or the methoxy-deficient N-tert-butylbenzamide (PSA 29.1 Ų), this compound offers a balanced hydrophilicity-lipophilicity profile suitable for membrane permeability studies, logD determination method validation, or as a control in chromatographic retention time calibration [2]. The compound's defined hazard classification (GHS07: Harmful/Irritant) provides clear handling guidelines for laboratory safety protocols [3].

Synthetic Intermediate for Benzamide Building Blocks

N-tert-Butyl-3-methoxybenzamide is procured as a versatile synthetic intermediate for the preparation of more complex benzamide-derived chemical probes and medicinal chemistry building blocks. The tert-butyl amide moiety provides steric protection of the amide bond against unwanted hydrolysis during subsequent synthetic transformations [1]. The meta-methoxy group serves as a hydrogen-bond acceptor and can participate in directed ortho-metalation reactions for further aromatic functionalization. Commercial availability at 97% purity from multiple suppliers (including Fluorochem, MolCore, and Leyan) ensures reliable sourcing for multistep synthetic campaigns [2]. The compound's classification under HS Code 2924299090 (cyclic amides and derivatives) facilitates international procurement and customs clearance [3].

Application
Selection Property
Validation Focus
MAO-B enzyme inhibition reference
Moderate MAO-B affinity
Enzyme assay reproducibility, isoform selectivity
FtsZ-targeting antibacterial SAR benchmark
Intermediate FtsZ inhibition
SAR benchmark consistency, species-specific engagement
Physicochemical reference for benzamide scaffolds
Balanced LogP/PSA
LogD determination, membrane permeability studies
Synthetic intermediate for building blocks
Sterically protected amide
Hydrolysis stability, ortho-metalation compatibility

Technical Documentation Hub

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